4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
- The final step involves the introduction of the 2,4-dichlorophenyl group through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride in the presence of a base (e.g., potassium carbonate).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromo-4-methoxybenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
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Formation of the Benzylidene Intermediate
- React 3-bromo-4-methoxybenzaldehyde with an appropriate amine under reflux conditions in the presence of a suitable solvent (e.g., ethanol) to form the benzylidene intermediate.
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Cyclization to Form the Triazole Ring
- The benzylidene intermediate is then reacted with thiosemicarbazide in the presence of an acid catalyst (e.g., acetic acid) to form the triazole ring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can occur at the triazole ring, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((3-Bromo-4-methoxybenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes, disrupting metabolic pathways in microorganisms and cancer cells.
DNA Intercalation: It may intercalate into DNA, interfering with replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Bromo-4-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-((3-Bromo-4-methoxybenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-((3-Bromo-4-methoxybenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of both the 3-bromo-4-methoxybenzylidene and 2,4-dichlorophenyl groups in 4-((3-Bromo-4-methoxybenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol imparts unique chemical and biological properties. These structural features contribute to its enhanced biological activity and potential therapeutic applications compared to similar compounds.
Properties
Molecular Formula |
C16H11BrCl2N4OS |
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Molecular Weight |
458.2 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H11BrCl2N4OS/c1-24-14-5-2-9(6-12(14)17)8-20-23-15(21-22-16(23)25)11-4-3-10(18)7-13(11)19/h2-8H,1H3,(H,22,25)/b20-8+ |
InChI Key |
LNNSXOLWTFNGOS-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
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